molecular formula C13H7Cl2NS B2825385 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile CAS No. 91822-05-8

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile

Cat. No. B2825385
CAS RN: 91822-05-8
M. Wt: 280.17
InChI Key: UCXMCFUSNMRWQZ-UHFFFAOYSA-N
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Description

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile is a chemical compound with the molecular formula C13H7Cl2NS and a molecular weight of 280.17 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile is characterized by the presence of a benzonitrile core, which is substituted with a chloro group at the 2-position and a (4-chlorophenyl)sulfanyl group at the 6-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile are not fully detailed in the available resources. It is known that the compound has a molecular weight of 280.17 .

Scientific Research Applications

Supramolecular Chemistry

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile: finds applications in supramolecular chemistry. Researchers utilize it to create various supramolecular structures, including:

Non-Covalent Interaction Studies

Researchers employ 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile in non-covalent interaction studies. Non-covalent interactions play a crucial role in molecular recognition, crystal packing, and biological processes. The compound is used to assess attractive or repulsive interactions between molecules, aiding in the design of functional materials .

Synthesis of Derivatives

The compound serves as a versatile building block for synthesizing derivatives. For example:

Safety and Hazards

While specific safety and hazard information for 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile is not available in the resources, it is generally advised to handle such compounds with appropriate protective equipment and precautions .

properties

IUPAC Name

2-chloro-6-(4-chlorophenyl)sulfanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NS/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXMCFUSNMRWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile

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